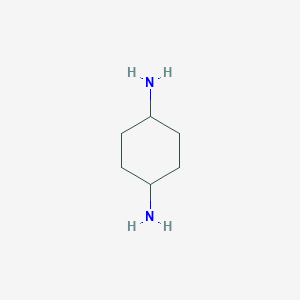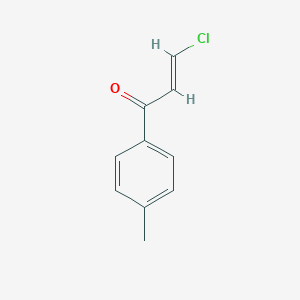
(R)-2-methyl-2H-pyran-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-2-methyl-2H-pyran-4(3H)-one is a heterocyclic organic compound with the molecular formula C6H8O2 It is a derivative of pyran and is known for its unique structure, which includes a six-membered ring containing both oxygen and carbon atoms
準備方法
Synthetic Routes and Reaction Conditions: (R)-2-methyl-2H-pyran-4(3H)-one can be synthesized through several methods. One common approach involves the reaction of glucose with piperidine in ethanol under reflux conditions with the introduction of argon gas. The reaction mixture is then treated with acetic acid and further heated. The concentrated reaction solution is diluted with water and extracted with ethyl acetate. The crude product is purified using column chromatography (silica gel) and high vacuum distillation, followed by recrystallization from hexane to obtain the final compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
化学反応の分析
Types of Reactions: (R)-2-methyl-2H-pyran-4(3H)-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation: 5-Hydroxy-6-methyl-2H-pyran-3,4-dione and 5-hydroxy-maltol.
Reduction: Various reduced derivatives of the original compound.
Substitution: Substituted pyran-4-one derivatives with different functional groups.
科学的研究の応用
(R)-2-methyl-2H-pyran-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the flavor and fragrance industry due to its unique aroma and in the production of certain polymers and resins.
作用機序
The mechanism of action of (R)-2-methyl-2H-pyran-4(3H)-one involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals, which is facilitated by the presence of hydroxyl groups and the unstable enol structure in its moiety . This activity helps in reducing oxidative stress and protecting cells from damage.
類似化合物との比較
- 3-Hydroxy-2,3-dihydromaltol
- 3,5-Dihydroxy-6-methyl-2H-pyran-4-one
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
Uniqueness: (R)-2-methyl-2H-pyran-4(3H)-one is unique due to its specific structure and the presence of a methyl group at the 2-position, which influences its chemical reactivity and physical properties. Compared to similar compounds, it exhibits distinct antioxidant activities and has different applications in various fields.
特性
CAS番号 |
19185-89-8 |
|---|---|
分子式 |
C6H8O2 |
分子量 |
112.13 g/mol |
IUPAC名 |
2-methyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C6H8O2/c1-5-4-6(7)2-3-8-5/h2-3,5H,4H2,1H3 |
InChIキー |
QQOGPTKWBZTBHM-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)C=CO1 |
正規SMILES |
CC1CC(=O)C=CO1 |
同義語 |
4H-Pyran-4-one,2,3-dihydro-2-methyl-(8CI,9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B98079.png)



![Silane, [(3,7-dimethyl-6-octenyl)oxy]trimethyl-](/img/structure/B98092.png)


![2-[(4-Methoxyphenyl)carbonyl]furan](/img/structure/B98097.png)






